molecular formula C13H12O B121720 Benzhydrol-d5 CAS No. 95450-78-5

Benzhydrol-d5

Cat. No.: B121720
CAS No.: 95450-78-5
M. Wt: 189.26 g/mol
InChI Key: QILSFLSDHQAZET-DYVTXVBDSA-N
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Description

It is a stable isotope-labeled compound with the molecular formula C13H7D5O and a molecular weight of 189.26 g/mol . This compound is primarily used in scientific research as a reference standard and in various analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzhydrol-d5 can be synthesized through several methods. One common approach involves the reduction of benzophenone-d5 using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous ethanol or tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic hydrogenation of benzophenone-d5. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a suitable solvent, such as methanol or ethanol, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Benzhydrol-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized to benzophenone-d5 using oxidizing agents such as chromic acid (H2CrO4) or pyridinium chlorochromate (PCC). The reaction typically occurs in an organic solvent like dichloromethane (CH2Cl2) at room temperature .

Reduction: The reduction of this compound to diphenylmethane-d5 can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction is carried out under an inert atmosphere to prevent oxidation .

Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or amines, in the presence of a suitable catalyst. For example, the reaction with hydrogen bromide (HBr) in acetic acid yields benzhydryl bromide-d5 .

Major Products:

  • Oxidation: Benzophenone-d5
  • Reduction: Diphenylmethane-d5
  • Substitution: Benzhydryl bromide-d5

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H/i1D,3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILSFLSDHQAZET-DYVTXVBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649439
Record name Phenyl[(~2~H_5_)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95450-78-5
Record name Phenyl[(~2~H_5_)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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